molecular formula C24H27ClN2O4S B283311 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide

4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide

Cat. No. B283311
M. Wt: 475 g/mol
InChI Key: QEKXMFFGXAXIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide, also known as BCS-1774, is a chemical compound that is widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit promising anti-tumor and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide is not fully understood, but it is believed to exert its effects by inhibiting the activity of various enzymes and signaling pathways. 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been found to inhibit the activity of MMPs, which are enzymes that play a crucial role in cancer invasion and metastasis. It has also been suggested that 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide can inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation.
Biochemical and Physiological Effects:
4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been found to exhibit potent anti-tumor and anti-inflammatory effects in various in vitro and in vivo models. In cancer research, 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of MMPs. In inflammation research, 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as inhibit the activation of NF-κB.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide in lab experiments is its potent anti-tumor and anti-inflammatory effects. This makes it an attractive compound for studying the mechanisms of cancer and inflammation. In addition, 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been found to exhibit low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of using 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide is a multi-step process that can be time-consuming and expensive.

Future Directions

There are several future directions for the research on 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide. One of the directions is to further investigate the mechanism of action of 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide in cancer and inflammation. This will help to identify the specific enzymes and signaling pathways that are targeted by 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide and may lead to the development of more effective therapeutic agents.
Another direction is to explore the potential of 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide in combination with other anti-tumor and anti-inflammatory agents. This may enhance the effectiveness of 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide and reduce the side effects associated with other agents.
Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide. This will enable larger-scale production of 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide and facilitate its further development as a therapeutic agent.
Conclusion:
In conclusion, 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide is a promising compound that exhibits potent anti-tumor and anti-inflammatory effects. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of various enzymes and signaling pathways. 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide has several advantages for lab experiments, including its low toxicity in normal cells, but it also has limitations, such as its low solubility in water. There are several future directions for the research on 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide, including investigating its mechanism of action, exploring its potential in combination with other agents, and developing more efficient synthesis methods.

Synthesis Methods

The synthesis of 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide involves a multi-step process that starts with the synthesis of 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde. This intermediate is then transformed into 4-(benzyloxy)-3-chloro-5-ethoxybenzylamine, which is further reacted with 4-(2-chloroethylsulfonyl)benzenesulfonyl chloride to yield the final product, 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide. The overall yield of this process is around 30%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In cancer research, 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide exerts its anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer invasion and metastasis.
In inflammation research, 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been suggested that 4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide can inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation.

properties

Molecular Formula

C24H27ClN2O4S

Molecular Weight

475 g/mol

IUPAC Name

4-[2-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C24H27ClN2O4S/c1-2-30-23-15-20(14-22(25)24(23)31-17-19-6-4-3-5-7-19)16-27-13-12-18-8-10-21(11-9-18)32(26,28)29/h3-11,14-15,27H,2,12-13,16-17H2,1H3,(H2,26,28,29)

InChI Key

QEKXMFFGXAXIOU-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)Cl)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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